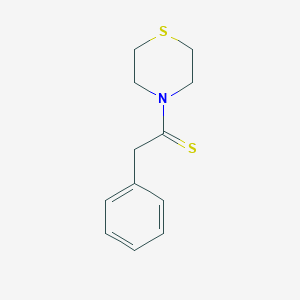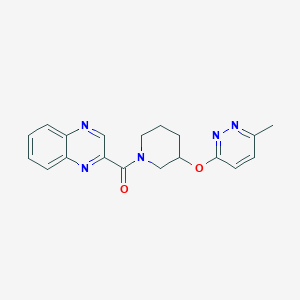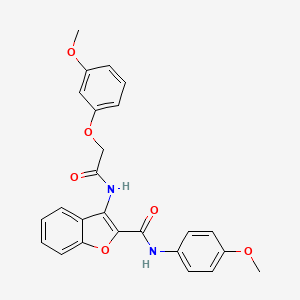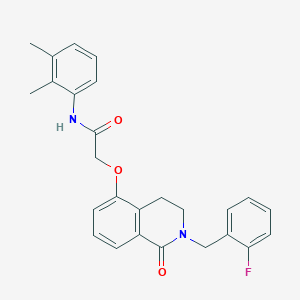
2-Phenyl-1-thiomorpholin-4-ylethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-thiomorpholin-4-ylethanethione, also known as PTM, is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a cyclic thioamide that possesses a unique chemical structure, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione is not fully understood. However, it is believed that 2-Phenyl-1-thiomorpholin-4-ylethanethione exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and division. It also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-Phenyl-1-thiomorpholin-4-ylethanethione has also been found to possess anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in animal models of arthritis and inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenyl-1-thiomorpholin-4-ylethanethione in laboratory experiments is its ease of synthesis. 2-Phenyl-1-thiomorpholin-4-ylethanethione can be synthesized in a laboratory setting with relative ease, making it an accessible compound for researchers. However, one of the limitations of 2-Phenyl-1-thiomorpholin-4-ylethanethione is its potential toxicity. It is important for researchers to exercise caution when handling 2-Phenyl-1-thiomorpholin-4-ylethanethione and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research involving 2-Phenyl-1-thiomorpholin-4-ylethanethione. One area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as a cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine its efficacy in treating different types of cancer. Another area of interest is the development of 2-Phenyl-1-thiomorpholin-4-ylethanethione as an anti-inflammatory agent. Research is needed to determine the potential therapeutic applications of 2-Phenyl-1-thiomorpholin-4-ylethanethione in treating inflammatory diseases such as arthritis. Additionally, further studies are needed to investigate the potential toxicity of 2-Phenyl-1-thiomorpholin-4-ylethanethione and to determine safe dosage levels for human use.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1-thiomorpholin-4-ylethanethione involves the reaction of 2-phenyl-1,3-propanedithiol with morpholine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form 2-Phenyl-1-thiomorpholin-4-ylethanethione. This reaction sequence is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
2-Phenyl-1-thiomorpholin-4-ylethanethione has been extensively studied for its potential therapeutic applications. Research has shown that 2-Phenyl-1-thiomorpholin-4-ylethanethione possesses antitumor, antiviral, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-phenyl-1-thiomorpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGDZZJKLXIKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(thiomorpholin-4-yl)ethane-1-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)
![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)





![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)